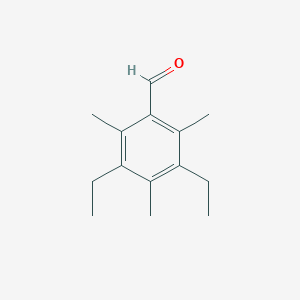![molecular formula C12H20O4 B14395306 [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate CAS No. 89822-20-8](/img/structure/B14395306.png)
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is an organic compound with a complex structure, featuring a cyclopentyl ring substituted with a hydroxybutyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate typically involves multiple steps. One common route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxybutyl group and the acetate ester. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学研究应用
Chemistry
In chemistry, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
作用机制
The mechanism of action of [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group and acetate ester play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- [2-(3-Hydroxypropyl)-4-oxocyclopentyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclohexyl]methyl acetate
- [2-(3-Hydroxybutyl)-4-oxocyclopentyl]ethyl acetate
Uniqueness
Compared to similar compounds, [2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and interaction profiles, making it particularly useful for certain applications in research and industry.
属性
CAS 编号 |
89822-20-8 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC 名称 |
[2-(3-hydroxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-8(13)3-4-10-5-12(15)6-11(10)7-16-9(2)14/h8,10-11,13H,3-7H2,1-2H3 |
InChI 键 |
MRMGYBFBUKUXEK-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1CC(=O)CC1COC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


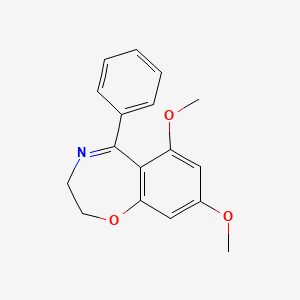

![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
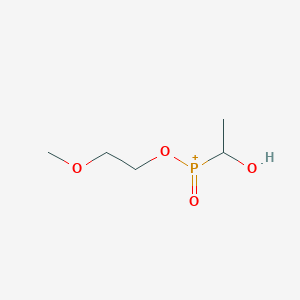
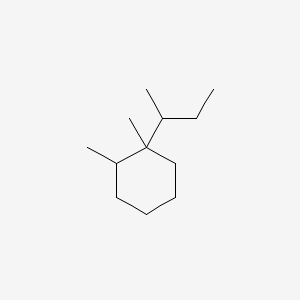
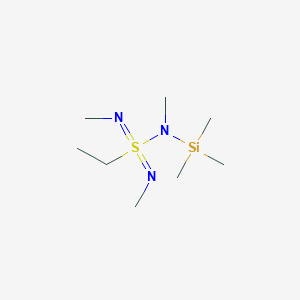
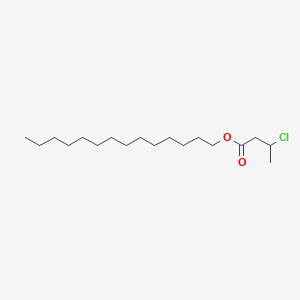
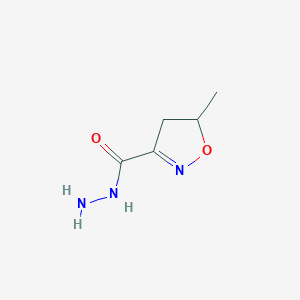
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)
